molecular weight of 6-bromo-N-methylnaphthalen-2-amine
molecular weight of 6-bromo-N-methylnaphthalen-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-N-methylnaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 6-bromo-N-methylnaphthalen-2-amine, a substituted naphthalene derivative of interest in medicinal chemistry and materials science. The central focus of this document is the compound's molecular weight, detailing both its theoretical calculation and its experimental determination via mass spectrometry. Furthermore, this guide elucidates the compound's key physicochemical properties, proposes a logical synthetic pathway, and discusses its potential applications and safety considerations. This document is intended to serve as a vital resource for researchers, offering both foundational knowledge and practical insights into the characterization and utilization of this compound.
Introduction and Chemical Identity
6-bromo-N-methylnaphthalen-2-amine is a bicyclic aromatic amine. Its structure comprises a naphthalene core functionalized with a bromine atom at the C-6 position and a methylamino group at the C-2 position. This specific substitution pattern imparts distinct electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules. The presence of the fluorescent naphthalene core, the nucleophilic secondary amine, and the reactive bromide on the aromatic ring offers multiple avenues for chemical modification and application.
The accurate determination of its molecular weight is the first and most critical step in the characterization of this compound, ensuring sample purity and confirming its identity before its use in further research and development.
Core Physicochemical Properties
A summary of the key identifying and physical properties of 6-bromo-N-methylnaphthalen-2-amine is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 6-bromo-N-methylnaphthalen-2-amine | N/A |
| CAS Number | 305835-80-7 | [1][2] |
| Molecular Formula | C₁₁H₁₀BrN | [1][3] |
| Molecular Weight | 236.11 g/mol | [1][3] |
| Appearance | Off-white to white solid | [3] |
| Melting Point | 106 to 110 °C | [3] |
| Boiling Point | 360.6 ± 15.0 °C at 760 Torr | [3] |
| Density | 1.483 ± 0.06 g/cm³ at 20 °C | [3] |
Molecular Weight Determination: Theoretical and Experimental Approaches
The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis and for structural elucidation.
Theoretical Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₁₁H₁₀BrN).[4][5][6]
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Carbon (C): 11 atoms × 12.011 u = 132.121 u
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Hydrogen (H): 10 atoms × 1.008 u = 10.080 u
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Bromine (Br): 1 atom × 79.904 u = 79.904 u
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Nitrogen (N): 1 atom × 14.007 u = 14.007 u
Total Molecular Weight = 132.121 + 10.080 + 79.904 + 14.007 = 236.112 u
This value is typically expressed in grams per mole ( g/mol ) for macroscopic laboratory work.
Caption: Workflow for calculating theoretical molecular weight.
Experimental Verification by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing an accurate experimental determination of molecular weight.[1][7]
The Causality Behind the Experiment: The fundamental principle involves ionizing the molecule and then separating these ions based on their mass in an electric or magnetic field.[8] For 6-bromo-N-methylnaphthalen-2-amine, this process would yield a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound.
Self-Validating Protocol for Molecular Weight Confirmation:
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Sample Preparation: A dilute solution of the synthesized and purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Ionization: The sample is introduced into the mass spectrometer. A soft ionization technique, such as Electrospray Ionization (ESI), is preferred to minimize fragmentation and maximize the abundance of the molecular ion.[7]
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Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).[7]
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Detection: The detector records the abundance of ions at each m/z value.
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Data Interpretation:
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The peak with the highest m/z value, representing the intact molecule, is identified as the molecular ion peak (M⁺).[9] Its value should correspond to the calculated molecular weight (236.11).
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A critical self-validating feature for this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion: an M⁺ peak (containing ⁷⁹Br) and an M+2 peak (containing ⁸¹Br) of almost equal intensity, separated by 2 m/z units. The presence of this characteristic doublet provides definitive confirmation of a monobrominated compound.
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Caption: Experimental workflow for mass spectrometry.
Proposed Synthesis Pathway
Step 1: Bucherer Reaction The initial step involves the conversion of 6-bromo-2-naphthol to 6-bromonaphthalen-2-amine. The Bucherer reaction, which involves treating a naphthol with an aqueous sulfite or bisulfite and ammonia, is a classic and efficient method for this transformation.[10]
Step 2: N-Methylation The resulting primary amine, 6-bromonaphthalen-2-amine, can then be selectively N-methylated. A common method to achieve this is reductive amination, where the primary amine is first treated with formaldehyde to form a Schiff base (imine), which is then reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) to yield the secondary N-methyl amine. This method is often preferred over direct alkylation with a methyl halide to minimize the risk of over-alkylation to the tertiary amine.
Caption: Proposed two-step synthesis pathway.
Potential Applications
The structural motifs within 6-bromo-N-methylnaphthalen-2-amine suggest its utility as a versatile building block in several areas of chemical research:
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Pharmaceutical Synthesis: As a substituted aminonaphthalene, it can serve as a key intermediate in the synthesis of novel therapeutic agents. The amine functionality allows for the construction of amides, sulfonamides, and other structures common in drug molecules.[3]
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Agrochemicals: The compound's scaffold may be incorporated into new classes of pesticides and herbicides.[3]
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Materials Science: Naphthalene derivatives are known for their photophysical properties. This compound could be a precursor for fluorescent probes, organic light-emitting diode (OLED) materials, or other functional materials. The related compound, 6-(Bromomethyl)naphthalen-2-amine, is noted for its potential as a fluorescent labeling agent for biomolecules.[11]
Safety and Handling
A specific Safety Data Sheet (SDS) for 6-bromo-N-methylnaphthalen-2-amine is not widely available. Therefore, a risk assessment must be based on the known hazards of structurally related compounds, such as other brominated aromatic amines.
-
General Hazards: Based on similar compounds, it should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and causes serious eye irritation.[12]
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
Conclusion
6-bromo-N-methylnaphthalen-2-amine (CAS: 305835-80-7) is a substituted naphthalene with a molecular formula of C₁₁H₁₀BrN and a precisely calculated molecular weight of 236.11 g/mol . This fundamental property is best confirmed experimentally using mass spectrometry, where the characteristic M⁺/M+2 isotopic pattern for bromine provides unequivocal structural validation. Its synthesis can be logically achieved from 6-bromo-2-naphthol via a two-step process involving a Bucherer reaction followed by N-methylation. The compound's chemical structure makes it a promising intermediate for applications in drug discovery and materials science. As with any chemical of unknown toxicity, it should be handled with appropriate caution and engineering controls. This guide provides the foundational knowledge required for researchers to confidently identify, synthesize, and utilize this compound in their work.
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